1-Aminohydantoin

Physical Chemistry Analytical Chemistry Stability

1-Aminohydantoin (free base, CAS 6301-02-6) is the definitive reference standard for regulatory nitrofurantoin metabolite (AHD) testing in food matrices, validated by LC-MS/MS with LODs down to 0.5 μg/kg. Its unique N1-amino group enables stable imine formation for analytical derivatization and versatile synthetic transformations, including high-yield Schiff base libraries (72.6–89.2%) and selective hCA IX inhibitors. Unlike generic hydantoins, the N1-amino substituent dictates distinct biological activity and reactivity—do not substitute with other hydantoin derivatives. Source ≥98% purity to ensure reproducible calibration, quality control, and medicinal chemistry outcomes.

Molecular Formula C3H5N3O2
Molecular Weight 115.09 g/mol
CAS No. 6301-02-6
Cat. No. B1197227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminohydantoin
CAS6301-02-6
Synonyms1-aminohydantoin
AHD compound
Molecular FormulaC3H5N3O2
Molecular Weight115.09 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1N
InChIInChI=1S/C3H5N3O2/c4-6-1-2(7)5-3(6)8/h1,4H2,(H,5,7,8)
InChIKeyKVYKDNGUEZRPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminohydantoin (CAS 6301-02-6): Core Properties and Procurement Considerations


1-Aminohydantoin (1-Aminoimidazolidine-2,4-dione) is a hydantoin derivative characterized by a primary amino substituent at the N1 position of the imidazolidine-2,4-dione ring . It exists as a white to off-white crystalline solid with a molecular formula of C₃H₅N₃O₂ and a molecular weight of 115.09 g/mol . The compound is slightly soluble in water and acidic solutions . It serves as a critical analytical reference standard for detecting nitrofurantoin residues in food matrices and as a versatile synthetic building block for pharmacologically active molecules . Its procurement often involves choosing between the free base form (CAS 6301-02-6) and the hydrochloride salt (CAS 2827-56-7), each with distinct physical and handling properties .

Why 1-Aminohydantoin Cannot Be Readily Substituted with Other Hydantoin Derivatives


Generic substitution among hydantoin derivatives is not scientifically valid due to the profound influence of the N1-amino group on physicochemical properties and biological interactions [1]. Unlike unsubstituted hydantoin, the N1-amino moiety in 1-Aminohydantoin confers distinct reactivity, enabling stable semicarbazone-like imine formation which is critical for its utility in both analytical derivatization and synthetic transformations [2]. Furthermore, studies on hydantoin-induced lymphoproliferative reactions demonstrate that the presence and position of substituents drastically alter biological responses; for instance, N-(5-nitro-2-furfurylidene)-1-aminohydantoin (nitrofurantoin) elicits a marked lymphoproliferative reaction in C57BL/6J mice, while numerous other hydantoins with different substitution patterns induce only slight or suppressed responses [3]. This compound-specific behavior underscores the necessity for precise selection based on quantitative evidence rather than class-level assumptions [3].

1-Aminohydantoin: Quantified Differentiation vs. Comparators in Key Selection Criteria


Free Base vs. Hydrochloride Salt: Thermal Properties Dictate Handling and Suitability

The choice between the free base and hydrochloride salt forms of 1-Aminohydantoin is a critical procurement decision governed by distinct melting point ranges and thermal stability [1]. The free base (CAS 6301-02-6) exhibits a melting point range of 195-196°C, sometimes reported up to 196-201°C depending on purity . In contrast, the hydrochloride salt (CAS 2827-56-7) consistently melts at a higher range of 201-205°C . This approximately 5-10°C difference in melting point is a key indicator of salt formation and impacts the compound's behavior in thermal processing and long-term storage [1].

Physical Chemistry Analytical Chemistry Stability

Analytical Specificity: Superior Cross-Reactivity Profile Enables Accurate Residue Detection

In ELISA-based detection of nitrofurantoin residues, antibodies raised against 1-Aminohydantoin (AHD) derivatives demonstrate high specificity with minimal cross-reactivity to structurally related compounds [1][2]. For example, a polyclonal antibody-based cELISA exhibited an IC50 of 3.2 ppb for the AHD derivative, with no cross-reaction to most related species and compounds [1]. Similarly, a monoclonal antibody in a lateral flow assay showed no cross-reactivity with a panel of over 10 nitrofuran analogs, except for nitrofurantoin at a high concentration [3]. This high specificity ensures that AHD detection is not confounded by other nitrofuran metabolites like AOZ, AMOZ, or SEM [4].

Analytical Chemistry Immunoassay Food Safety

LC-MS/MS Detection Limits: Varied Sensitivity Impacts Method Selection for Regulatory Monitoring

The limit of detection (LOD) for 1-Aminohydantoin (AHD) via LC-MS/MS varies depending on the specific method and matrix, and this sensitivity differs from that of other nitrofuran metabolites [1][2]. One validated method reported an LOD of 0.5 μg/kg for AHD, which is higher (less sensitive) than the 0.1 μg/kg reported for AOZ and AMOZ [1]. Another study set the LOD for AHD at 1 ng/g, compared to 0.25 ng/g for AMOZ and AOZ [2]. These differences in detection limits across metabolites necessitate method optimization and validation specifically for AHD to ensure accurate quantification at regulatory levels [3].

Analytical Chemistry Mass Spectrometry Food Safety

Synthetic Utility: High-Yielding Schiff Base Formation Distinguishes N1-Aminohydantoin from Unsubstituted Hydantoin

The presence of the N1-amino group in 1-Aminohydantoin enables high-yielding condensation reactions that are not possible with unsubstituted hydantoin [1]. Specifically, 1-Aminohydantoin reacts with aromatic aldehydes to form Schiff bases in yields ranging from 72.6% to 89.2% [2]. This reactivity is a direct consequence of the primary amine, which acts as a nucleophile to form stable imines (semicarbazones) [1]. In contrast, hydantoin lacking this amino group cannot participate in such reactions without prior functionalization, limiting its utility as a direct building block for more complex structures [1].

Organic Synthesis Medicinal Chemistry Building Block

Immunological Profile: Substitution-Dependent Lymphoproliferative Activity

In a comparative study of nineteen hydantoins and related compounds, only specific derivatives elicited marked primary local lymphoproliferative popliteal lymph node (PLN) reactions in C57BL/6J mice, as judged by PLN weight enlargement [1]. N-(5-nitro-2-furfurylidene)-1-aminohydantoin (nitrofurantoin) was one of the four compounds that induced a marked PLN reaction [1]. In contrast, a number of hydantoin derivatives with one phenyl group and/or other substituents at the 1, 3, or 5 positions induced only slightly elevated or suppressed PLN responses [1]. This indicates that the specific combination of the 1-aminohydantoin core and the 5-nitro-2-furfurylidene substituent is critical for this biological effect.

Immunotoxicology Structure-Activity Relationship Adverse Outcome Pathway

Carbonic Anhydrase Inhibition: 1-Aminohydantoin-Derived Hybrids Show Isoform-Selective Activity

A series of phthalimide-hydantoin hybrids, synthesized by condensing activated phthalimides with 1-Aminohydantoin, were evaluated for inhibitory activity against a panel of human carbonic anhydrase (hCA) isoforms [1]. While these compounds were totally inactive on hCA I and mainly ineffective towards hCA II, they exhibited moderate repressing effects on hCA VI, VII, and IX with KI values in the submicromolar to micromolar ranges [1]. Salts 3a and 3b, followed by derivative 5, displayed the best inhibitory activity of all evaluated compounds [1]. This profile contrasts with other classes of CA inhibitors, such as sulfonamides, which often broadly inhibit multiple isoforms [1].

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Optimal Use Cases for 1-Aminohydantoin Based on Quantitative Differentiation


Regulatory Monitoring of Nitrofurantoin in Food Products

Given its established role as the primary tissue-bound metabolite of nitrofurantoin, 1-Aminohydantoin (AHD) is the mandatory analytical target for regulatory compliance testing in meat, milk, and other food matrices. The high specificity of immunoassays developed for AHD, with IC50 values as low as 3.2 ppb and minimal cross-reactivity to other nitrofuran metabolites [1][2], makes it the preferred standard for ensuring accurate detection and quantification. The validated LC-MS/MS methods, with defined LODs for AHD (e.g., 0.5 μg/kg [3]), provide the confirmatory analysis required by global food safety agencies. Procurement of high-purity AHD (free base or hydrochloride) is essential for preparing calibration standards and quality control samples in these regulated workflows.

Development of Novel Carbonic Anhydrase Inhibitors with Isoform Selectivity

The synthesis of phthalimide-hydantoin hybrids via condensation with 1-Aminohydantoin has yielded compounds with selective inhibitory activity against tumor-associated hCA isoforms (IX) and other isoforms (VI, VII), while sparing the widely distributed hCA I and II [4]. This unique selectivity profile, with KI values in the submicromolar to micromolar range [4], positions 1-Aminohydantoin as a key building block for medicinal chemists aiming to develop next-generation CA inhibitors with potentially reduced side effects. Researchers should prioritize sourcing 1-Aminohydantoin with high purity (>98%) to ensure reproducible synthetic outcomes and reliable biological data.

Building Block for High-Throughput Library Synthesis

The efficient and high-yielding (72.6-89.2%) formation of Schiff bases with aromatic aldehydes [5] demonstrates the utility of 1-Aminohydantoin as a versatile scaffold for generating diverse compound libraries. Its ability to readily form stable imines under mild conditions facilitates the rapid exploration of chemical space in drug discovery programs. Furthermore, solid-phase synthesis methods for 1-aminohydantoins [6] enable automated, high-throughput production of analogs, making it a cost-effective choice for large-scale screening initiatives.

Investigating Structure-Immunotoxicity Relationships of Hydantoins

Studies have shown that the lymphoproliferative potential of hydantoins is highly structure-dependent, with N-(5-nitro-2-furfurylidene)-1-aminohydantoin eliciting a marked PLN reaction in a mouse model [7]. This contrasts with the weak or suppressed responses of many other hydantoin derivatives [7]. Therefore, 1-Aminohydantoin serves as a critical control compound and a starting point for synthesizing derivatives to probe the structural determinants of immunotoxicity within this chemical class. Accurate toxicological assessment requires the use of well-characterized 1-Aminohydantoin with documented purity and identity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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